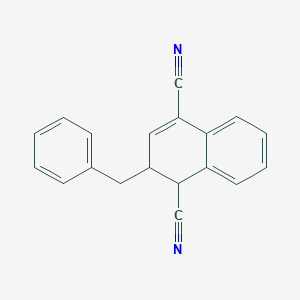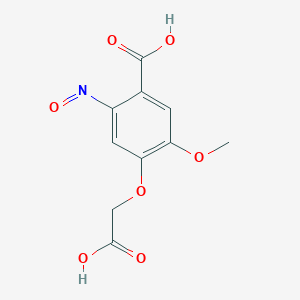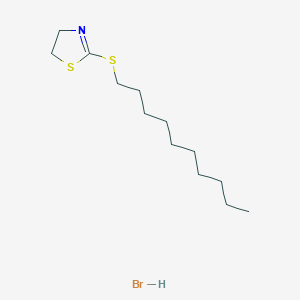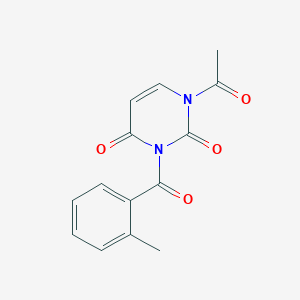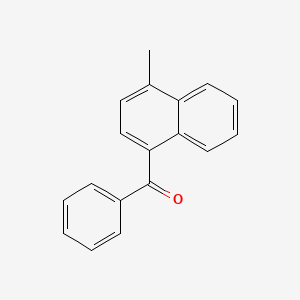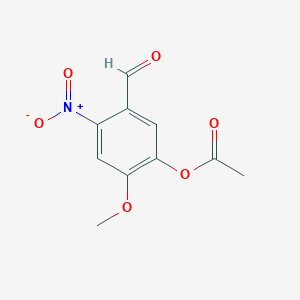![molecular formula C20H16O4 B14306305 2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate CAS No. 111922-86-2](/img/structure/B14306305.png)
2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate is an organic compound that features a phenyl group, a naphthalene moiety, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate typically involves the esterification of 2-oxo-2-phenylethyl acetate with naphthalen-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl and naphthalene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nature of the electrophile.
Aplicaciones Científicas De Investigación
2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release active metabolites, which can then interact with biological targets such as enzymes and receptors. The phenyl and naphthalene groups may also contribute to the compound’s overall biological activity by facilitating binding to hydrophobic pockets in target proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-2-phenylethyl acetate: Lacks the naphthalene moiety.
Naphthalen-1-yl acetate: Lacks the phenyl group.
Phenyl acetate: Lacks both the naphthalene and oxo groups.
Uniqueness
2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate is unique due to the presence of both phenyl and naphthalene groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
111922-86-2 |
|---|---|
Fórmula molecular |
C20H16O4 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
phenacyl 2-naphthalen-1-yloxyacetate |
InChI |
InChI=1S/C20H16O4/c21-18(16-8-2-1-3-9-16)13-24-20(22)14-23-19-12-6-10-15-7-4-5-11-17(15)19/h1-12H,13-14H2 |
Clave InChI |
DHHZPHSGCOUWLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)COC(=O)COC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



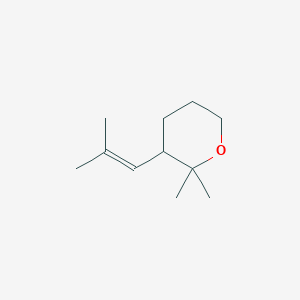
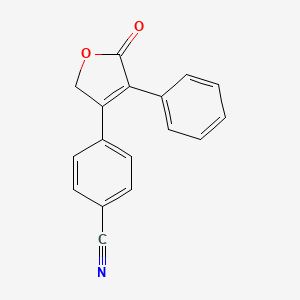


![Spiro[cyclohexane-3,9'-fluorene]-1-one](/img/structure/B14306258.png)
